2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
The compound 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide features a phenoxy group substituted with chlorine and methyl groups at positions 4 and 3, respectively. The acetamide backbone is modified with two distinct heterocyclic substituents: a (3-methylthiophen-2-yl)methyl group and a tetrahydrofuran-2-ylmethyl (THF) group.
Properties
Molecular Formula |
C20H24ClNO3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H24ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-16-5-6-18(21)15(2)10-16/h5-7,9-10,17H,3-4,8,11-13H2,1-2H3 |
InChI Key |
KWOKLIKYYCSMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy-Acetamide Derivatives
2-(4-Chloro-3-methylphenoxy)acetohydrazide Derivatives ()
- Structure: Shares the 4-chloro-3-methylphenoxy group but replaces the heterocyclic substituents with benzylidiene or thiazolidinone moieties.
- Activity: Derivatives (e.g., 4a-e) exhibit antimicrobial properties, highlighting the importance of the phenoxy group in bioactivity .
- Key Difference: The target compound’s thiophene and THF substituents may enhance lipophilicity or target specificity compared to simpler benzylidiene/thiazolidinone groups.
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structure: Features a 4-chloro-2-methylphenoxy group and a 3-(trifluoromethyl)phenyl substituent.
- Key Difference : The target compound’s 3-methylthiophene and THF groups introduce steric bulk and hydrogen-bonding capabilities absent in this analog.
Heterocyclic Substituent Variations
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide ()
- Structure : Substitutes THF with a furan ring and includes a trifluoromethylphenyl group.
- Key Difference : Thiophene’s sulfur atom in the target compound may enhance π-stacking or metabolic stability compared to furan.
2-(4-Chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide ()
Agrochemical Analogs ()
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Simplistic aryl and methoxymethyl substituents. Activity: Herbicidal action via inhibition of fatty acid synthesis . Key Difference: The target compound’s heterocycles may redirect activity toward non-herbicidal applications (e.g., antimicrobials).
Structural and Functional Insights
Electronic and Steric Effects
- Electron-Donating Groups (Target Compound): Methyl groups on the phenoxy and thiophene rings may stabilize positive charges or enhance hydrophobic interactions.
Hydrogen Bonding and Crystal Packing ()
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, based on available research findings.
Chemical Structure and Properties
This compound features several distinct structural components:
- Chloro-substituted aromatic ring : Enhances binding affinity to biological targets.
- Tetrahydrofuran moiety : May contribute to the compound's solubility and reactivity.
- Acetamide functional group : Implicates potential interactions with biological systems.
The molecular formula is , with a molar mass of approximately 299.82 g/mol.
Antibacterial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. The presence of the chloro atom is believed to enhance the compound's efficacy against various bacterial strains. Molecular docking studies suggest that this compound can effectively interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this one have shown antifungal activity. The mechanism may involve disruption of fungal cell wall synthesis or interference with fungal metabolism.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 64 µg/mL |
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of derivatives based on the core structure of this compound and tested their activity against various pathogens.
- Results indicated that modifications in substituents significantly affected antimicrobial potency, highlighting the importance of structural optimization.
-
Molecular Docking Studies :
- Advanced molecular docking simulations were conducted to predict the binding affinity of this compound to specific bacterial enzymes.
- Findings revealed strong interactions with target sites, suggesting a mechanism for its antibacterial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
